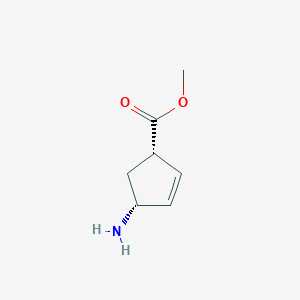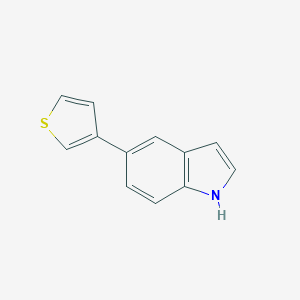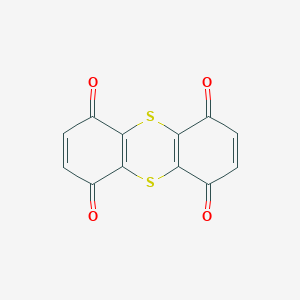![molecular formula C10H10O2 B116147 1-[(2S,3R)-3-Phenyloxiran-2-yl]ethanone CAS No. 146388-50-3](/img/structure/B116147.png)
1-[(2S,3R)-3-Phenyloxiran-2-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2S,3R)-3-Phenyloxiran-2-yl]ethanone is a chemical compound that belongs to the family of oxiranes. It is also known as (S,R)-Phenyloxirane-2-yl methyl ketone. This compound has been widely used in scientific research for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Mécanisme D'action
The exact mechanism of action of 1-[(2S,3R)-3-Phenyloxiran-2-yl]ethanone is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects through the inhibition of the cyclooxygenase (COX) enzyme, which is involved in the production of prostaglandins, a class of molecules that play a key role in the inflammatory response.
Effets Biochimiques Et Physiologiques
Studies have shown that 1-[(2S,3R)-3-Phenyloxiran-2-yl]ethanone can reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro and in vivo. Additionally, this compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(2S,3R)-3-Phenyloxiran-2-yl]ethanone in laboratory experiments is its ease of synthesis. This compound can be readily prepared using simple and inexpensive starting materials. Additionally, this compound has been shown to exhibit good stability under a wide range of conditions.
One limitation of using 1-[(2S,3R)-3-Phenyloxiran-2-yl]ethanone in laboratory experiments is its relatively low potency compared to other anti-inflammatory and analgesic agents. This may limit its potential for use in the development of new drugs for the treatment of pain and inflammation-related disorders.
Orientations Futures
1-[(2S,3R)-3-Phenyloxiran-2-yl]ethanone has potential applications in a variety of fields, including medicinal chemistry, organic synthesis, and material science. Some possible future directions for research on this compound include:
1. Exploring the use of 1-[(2S,3R)-3-Phenyloxiran-2-yl]ethanone as a starting material for the synthesis of novel polymers and dendrimers.
2. Investigating the potential of this compound as a lead compound for the development of new anti-inflammatory and analgesic drugs.
3. Studying the mechanism of action of 1-[(2S,3R)-3-Phenyloxiran-2-yl]ethanone in more detail to gain a better understanding of its pharmacological effects.
4. Exploring the use of this compound in the development of new materials with unique properties, such as self-healing materials or materials with enhanced mechanical strength.
Méthodes De Synthèse
The synthesis of 1-[(2S,3R)-3-Phenyloxiran-2-yl]ethanone can be achieved through the reaction of (S)-Phenylglycidol with acetic anhydride in the presence of a catalyst such as sulfuric acid. This reaction leads to the formation of the oxirane ring, which is then opened by the addition of a nucleophile such as water or methanol to yield the desired ketone.
Applications De Recherche Scientifique
1-[(2S,3R)-3-Phenyloxiran-2-yl]ethanone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs to treat pain and inflammation-related disorders. Additionally, this compound has been investigated for its potential use in the synthesis of novel materials, including polymers and dendrimers.
Propriétés
Numéro CAS |
146388-50-3 |
|---|---|
Nom du produit |
1-[(2S,3R)-3-Phenyloxiran-2-yl]ethanone |
Formule moléculaire |
C10H10O2 |
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
1-[(2S,3S)-3-phenyloxiran-2-yl]ethanone |
InChI |
InChI=1S/C10H10O2/c1-7(11)9-10(12-9)8-5-3-2-4-6-8/h2-6,9-10H,1H3/t9-,10+/m1/s1 |
Clé InChI |
IGCQIHCZUYCYAA-NXEZZACHSA-N |
SMILES isomérique |
CC(=O)[C@@H]1[C@H](O1)C2=CC=CC=C2 |
SMILES |
CC(=O)C1C(O1)C2=CC=CC=C2 |
SMILES canonique |
CC(=O)C1C(O1)C2=CC=CC=C2 |
Synonymes |
Ethanone, 1-[(2S,3R)-3-phenyloxiranyl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



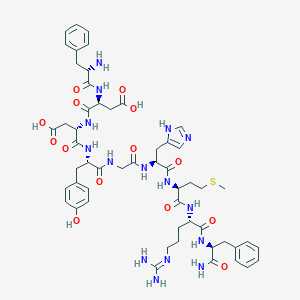
![3-[2-Methyl-1-[[2-[2-[2-(oxidoamino)-2-oxoethyl]hexanoyl]diazinane-3-carbonyl]amino]butyl]-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-9-ium-5-carboxylic acid](/img/structure/B116066.png)
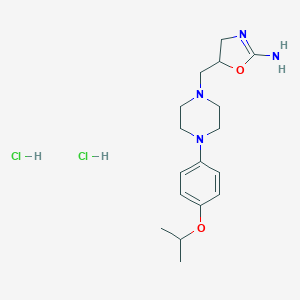
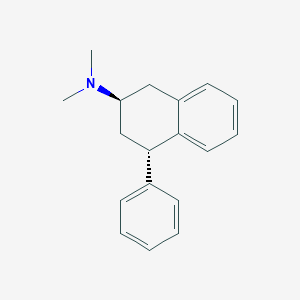
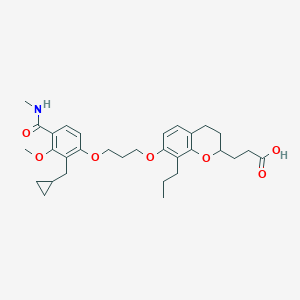
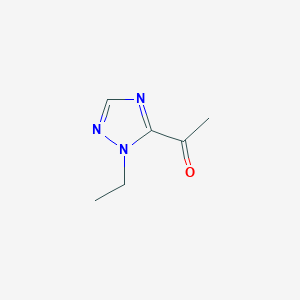
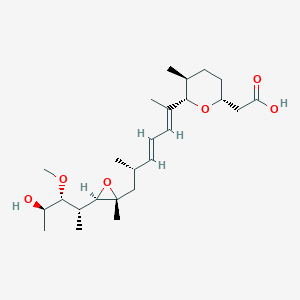
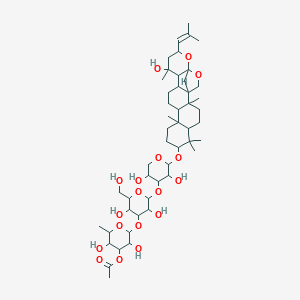
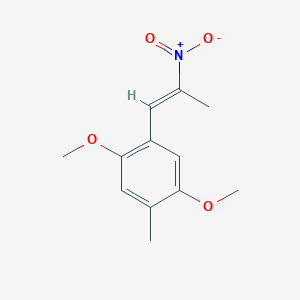
![Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B116082.png)
